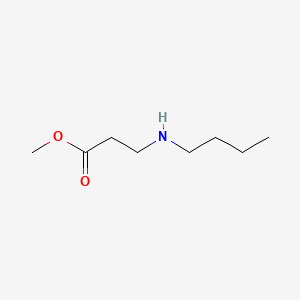
Methyl 3-(butylamino)propanoate
Cat. No. B1627360
Key on ui cas rn:
4640-77-1
M. Wt: 159.23 g/mol
InChI Key: JUXSDNMTSOPPRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05587515
Procedure details


Methyl acrylate (344 g; 4 moles) was placed in a flask and 642.4 g (8.8 moles) of n-butylamine were added thereto while stirring by cooling with water to keep it at not higher than 50° C. After two hours, the addition reaction was complete but an impurity, namely butoxyamine-N,N-bis-3-propionic acid methyl ester, was produced in an amount of about 12% in terms of the ratio of the area of its peak that of to methyl beta-butylaminopropionate on a gas chromatogram.



Identifiers


|
REACTION_CXSMILES
|
[C:1]([O:5][CH3:6])(=[O:4])[CH:2]=[CH2:3].[CH2:7]([NH2:11])[CH2:8][CH2:9][CH3:10]>O>[CH2:7]([NH:11][CH2:3][CH2:2][C:1]([O:5][CH3:6])=[O:4])[CH2:8][CH2:9][CH3:10]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
344 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)(=O)OC
|
Step Two
|
Name
|
|
|
Quantity
|
642.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)N
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
higher than 50° C
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the addition reaction
|
Outcomes


Product
Details
Reaction Time |
2 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCC)NCCC(=O)OC
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
